molecular formula C11H9BrN2O B3035562 3-Bromo-6-(3-pyridylmethoxy)pyridine CAS No. 331809-15-5

3-Bromo-6-(3-pyridylmethoxy)pyridine

Cat. No. B3035562
CAS RN: 331809-15-5
M. Wt: 265.11 g/mol
InChI Key: LCSRBILHRZGDOR-UHFFFAOYSA-N
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Description

3-Bromo-6-(3-pyridylmethoxy)pyridine is a chemical compound with the empirical formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . Its unique structure combines a pyridine ring with a bromine atom and a pyridylmethoxy group. This compound has garnered interest due to its versatility and potential applications in scientific research.


Synthesis Analysis

The synthesis of 3-Bromo-6-(3-pyridylmethoxy)pyridine involves the bromination of a suitable precursor. While specific synthetic routes may vary, one common method is the bromination of 6-chloro-1H-pyrazolo[4,3-c]pyridine. The reaction typically proceeds under controlled conditions, utilizing bromine or a brominating agent. The resulting product is then isolated and characterized .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyridine ring (with a nitrogen atom) fused to a pyrazolo ring (containing the bromine and chlorine substituents). The pyridylmethoxy group is attached to the 6-position of the pyrazolo ring. The SMILES notation for 3-Bromo-6-(3-pyridylmethoxy)pyridine is: ClC₁=CC(NN=C₂Br)=C₂C=N₁ .


Chemical Reactions Analysis

3-Bromo-6-(3-pyridylmethoxy)pyridine can participate in various chemical reactions, including substitution, coupling, and functional group transformations. Researchers have explored its reactivity in cross-coupling reactions, Suzuki-Miyaura couplings, and other synthetic methodologies. These reactions allow for the creation of more complex molecules and the development of novel materials.


Physical And Chemical Properties Analysis

  • Toxicity : Acute oral toxicity (H301); handle with care

Safety and Hazards

  • Handling : Use appropriate protective equipment and follow safety guidelines

properties

IUPAC Name

5-bromo-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSRBILHRZGDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(3-pyridylmethoxy)pyridine

Synthesis routes and methods

Procedure details

Sodium hydride (144 mg, 3.6 mmol) was added to a solution of 2-pyridine-methanol (361 mg, 3.3 mmol) in dimethylformamide (5 ml) and stirred for 20 minutes. 2,5-Dibromopyridine (711 mg, 3.0 mmol) was added, the reaction was heated to 100° C. for 10 hours, before the reaction was cooled and the solvents removed in vacuo. 2.0 N aqueous sodium hydroxide solution (5 ml) was added, the aqueous layer was extracted with ethyl acetate which was washed with and concentrated in vacuo. Purification by flash chromatography on silica gel, eluting with 5% ethyl acetate in isohexane, yielded 3-bromo-6-(3-pyridylmethoxy)pyridine (366 mg, 46% yield) as an off-white solid:
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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